

SIRT5 inhibitor 8 selectivity profile against other sirtuins

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Compound of Interest

Compound Name: SIRT5 inhibitor 8

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Data Presentation: Selectivity Profile of SIRT5 Inhibitor 8

Compound 8, a novel ε-N-thioglutaryl-lysine derivative, has been identified as a highly potent and selective inhibitor of SIRT5.[1][2] Its inhibitory activity against SIRT5 and other sirtuins (SIRT1, SIRT2, SIRT3, and SIRT6) has been quantified, with the results summarized in the table below.

Sirtuin Isoform	IC50 Value	Selectivity vs. SIRT5
SIRT5	120 nM	-
SIRT1	Low Inhibition	High
SIRT2	Low Inhibition	High
SIRT3	Low Inhibition	High
SIRT6	Low Inhibition	High

Note: "Low Inhibition" indicates that significant inhibition was not observed at the tested concentrations, highlighting the high selectivity of compound 8 for SIRT5.[1][2]

Experimental Protocols



The determination of the half-maximal inhibitory concentration (IC50) values for sirtuin inhibitors is critical for assessing their potency and selectivity. A common method employed is a fluorescence-based in vitro enzymatic assay.

Principle of the Fluorogenic Sirtuin Activity Assay

This assay measures the enzymatic activity of a sirtuin by detecting the deacetylation of a synthetic peptide substrate. The substrate is chemically modified with a fluorophore and a quencher. In its acetylated state, the quencher suppresses the fluorescence of the fluorophore. Upon deacetylation by the sirtuin, a developer solution containing a peptidase cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the sirtuin's activity.

Materials

- Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
- SIRT5 inhibitor 8 (and other compounds for comparison)
- Fluorogenic sirtuin substrate specific for each isoform
- NAD+ (sirtuin co-substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (containing a peptidase)
- 96-well black microtiter plates
- Fluorescence microplate reader

Assay Protocol

- Compound Preparation: Prepare a serial dilution of **SIRT5 inhibitor 8** in the assay buffer.
- Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

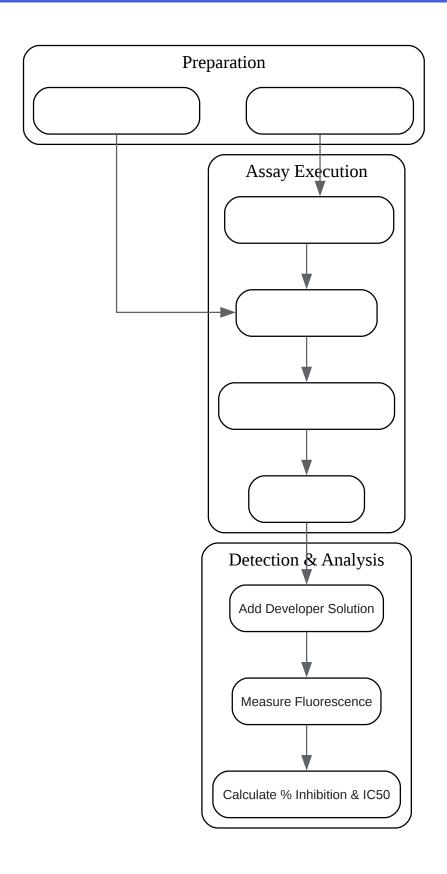


- Inhibitor Addition: Add the various concentrations of **SIRT5 inhibitor 8** to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme to each well.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
- Fluorescence Measurement: Incubate the plate for a short period (e.g., 15 minutes) at 37°C and then measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Data Analysis:
 - Subtract the background fluorescence (negative control) from all readings.
 - Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control (100% activity).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Sirtuin Inhibition Assay



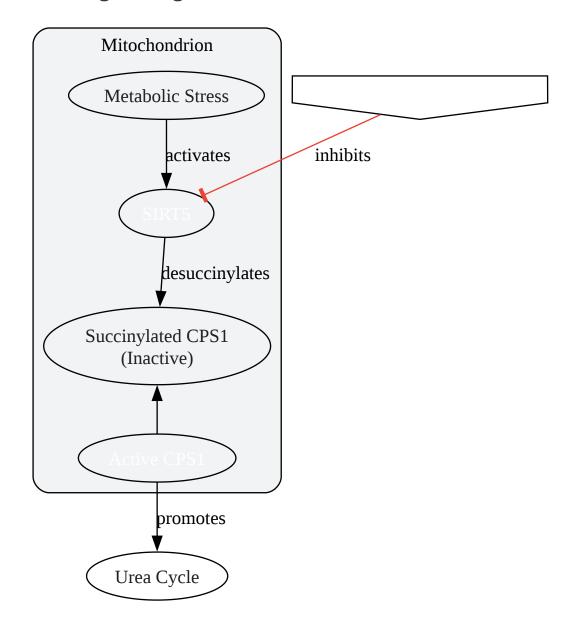


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Caption: Workflow of a fluorometric in vitro sirtuin inhibition assay.



Simplified Signaling Context of SIRT5dot



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References







- 1. New ε-N-thioglutaryl-lysine derivatives as SIRT5 inhibitors: Chemical synthesis, kinetic and crystallographic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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